6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving CAR activation and its effects on gene expression.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its role as a CAR agonist. It binds to the CAR receptor, leading to its activation and subsequent translocation to the nucleus. This activation triggers the expression of genes involved in various metabolic pathways, including those related to drug metabolism and detoxification .
Comparison with Similar Compounds
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as:
Levamisole: Known for its immunostimulatory properties and use in cancer treatment.
Imidazo[2,1-b]thiazole derivatives: These compounds exhibit a range of biological activities, including antifungal, antitubercular, and antiviral properties. The uniqueness of this compound lies in its specific activation of the CAR receptor, which distinguishes it from other similar compounds.
Properties
CAS No. |
82588-44-1 |
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Molecular Formula |
C12H9ClN2OS |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C12H9ClN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-4,7H,5-6H2 |
InChI Key |
IGICJHKENHYMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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